1,3-Diisopropylimidazolium tetrafluoroborate
Overview
Description
Mechanism of Action
Target of Action
1,3-Diisopropylimidazolium tetrafluoroborate (DPIM) primarily targets the extracellular matrix (ECM) proteins in the liver . These proteins play a crucial role in the structural integrity and function of the liver.
Mode of Action
DPIM interacts with its targets by reducing the expression of monocyte chemoattractant protein-1 (MCP-1) and enhancing the matrix metalloproteinase-mediated ECM remodeling . MCP-1 is a key player in the recruitment of immune cells to the liver, contributing to inflammation and fibrosis. By reducing MCP-1 expression, DPIM can decrease inflammation and collagen deposition in the liver .
Biochemical Pathways
The primary biochemical pathway affected by DPIM is the MCP-1 mediated inflammatory pathway . By reducing MCP-1 expression, DPIM decreases the infiltration of immune cells into the liver, thereby reducing inflammation and fibrosis. Additionally, DPIM enhances the activity of matrix metalloproteinases, enzymes that degrade the ECM, thereby promoting ECM remodeling and reducing fibrosis .
Result of Action
The result of DPIM’s action is a significant reduction in inflammation and collagen deposition in the liver . This can lead to a decrease in liver fibrosis, a condition characterized by the excessive accumulation of ECM proteins that can disrupt liver function .
Action Environment
Biochemical Analysis
Biochemical Properties
1,3-Diisopropylimidazolium tetrafluoroborate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with matrix metalloproteinases (MMPs), which are crucial for extracellular matrix remodeling . The nature of these interactions often involves binding to the active sites of enzymes, altering their activity and thus influencing the overall biochemical reaction.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to reduce inflammation and fibrosis in hepatic cells by decreasing the expression of monocyte chemoattractant protein-1 (MCP-1) and enhancing matrix metalloproteinase-mediated extracellular matrix remodeling . These effects highlight its potential therapeutic applications in treating liver fibrosis and other related conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates their functions. For example, its interaction with matrix metalloproteinases (MMPs) leads to the degradation of extracellular matrix components, which is crucial for tissue remodeling and repair . Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways, thereby altering the cellular response to various stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory and anti-fibrotic effects in hepatic cells . Its stability in different experimental conditions must be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, different concentrations of the compound were administered to evaluate its therapeutic potential. It was found that higher doses led to more pronounced anti-inflammatory and anti-fibrotic effects, while excessively high doses could result in toxic or adverse effects . Therefore, determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with matrix metalloproteinases (MMPs) is particularly noteworthy, as it influences the degradation of extracellular matrix components and the overall metabolic balance within tissues . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is known to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions determine its localization and concentration within different cellular compartments, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a crucial role in determining its localization, ensuring that it reaches the appropriate sites of action . Understanding these localization mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diisopropylimidazolium tetrafluoroborate can be synthesized through the reaction of 1,3-diisopropylimidazole with tetrafluoroboric acid. The reaction typically involves the following steps:
Preparation of 1,3-diisopropylimidazole: This can be achieved by reacting imidazole with isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of this compound: The 1,3-diisopropylimidazole is then reacted with tetrafluoroboric acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,3-Diisopropylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the imidazolium cation.
Coordination Reactions: The compound can form coordination complexes with transition metals, making it useful as a ligand in catalysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Transition Metals: For coordination reactions, transition metals such as palladium and platinum are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazolium salts, while coordination reactions can form metal-imidazolium complexes .
Scientific Research Applications
1,3-Diisopropylimidazolium tetrafluoroborate has a wide range of scientific research applications, including:
Biology: The compound has been studied for its potential anti-inflammatory and anti-fibrotic properties.
Medicine: Research has shown that it can ameliorate inflammation and fibrosis in models of hepatic fibrosis.
Industry: It is used in hydrogen storage research, advanced fuel cells, and battery applications.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(1-methylethyl)-1H-imidazolium tetrafluoroborate
- 1,3-Di-isopropyl-imidazol-2-ylidinium tetrafluoroborate
- N,N′-Di-isopropyl-imidazolium tetrafluoroborate
Uniqueness
1,3-Diisopropylimidazolium tetrafluoroborate is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and form stable complexes with transition metals. Its anti-inflammatory and anti-fibrotic properties also distinguish it from other similar compounds .
Properties
IUPAC Name |
1,3-di(propan-2-yl)imidazol-1-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.BF4/c1-8(2)10-5-6-11(7-10)9(3)4;2-1(3,4)5/h5-9H,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKQPXYUPOKHPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)N1C=C[N+](=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584748 | |
Record name | 1,3-Di(propan-2-yl)-1H-imidazol-3-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286014-34-4 | |
Record name | 1,3-Di(propan-2-yl)-1H-imidazol-3-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Diisopropylimidazolium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there other studies exploring the therapeutic potential of imidazolium salts in inflammatory conditions?
A2: While the provided abstract [] does not mention 1,3-Diisopropylimidazolium tetrafluoroborate specifically, it highlights that an orally available small imidazolium salt showed efficacy in ameliorating inflammation and fibrosis in a murine model of cholestasis. This research indicates that the therapeutic potential of imidazolium salts extends beyond this compound and warrants further exploration for various inflammatory conditions.
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